molecular formula C23H20N2O3S B2912949 N-{[2-hydroxy-4-(4-methylphenyl)quinolin-3-yl]methyl}benzenesulfonamide CAS No. 1384790-76-4

N-{[2-hydroxy-4-(4-methylphenyl)quinolin-3-yl]methyl}benzenesulfonamide

Cat. No.: B2912949
CAS No.: 1384790-76-4
M. Wt: 404.48
InChI Key: CKFKMBQUZDUJOO-UHFFFAOYSA-N
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Description

N-{[2-hydroxy-4-(4-methylphenyl)quinolin-3-yl]methyl}benzenesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-hydroxy-4-(4-methylphenyl)quinolin-3-yl]methyl}benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-2-quinolones with various aromatic amines under specific conditions . The reaction conditions often involve the use of solvents like diphenyl ether and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-{[2-hydroxy-4-(4-methylphenyl)quinolin-3-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to its corresponding dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

N-{[2-hydroxy-4-(4-methylphenyl)quinolin-3-yl]methyl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N-{[2-hydroxy-4-(4-methylphenyl)quinolin-3-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-hydroxy-4-(4-methylphenyl)quinolin-3-yl]methyl}benzenesulfonamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[[4-(4-methylphenyl)-2-oxo-1H-quinolin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-16-11-13-17(14-12-16)22-19-9-5-6-10-21(19)25-23(26)20(22)15-24-29(27,28)18-7-3-2-4-8-18/h2-14,24H,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFKMBQUZDUJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)CNS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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